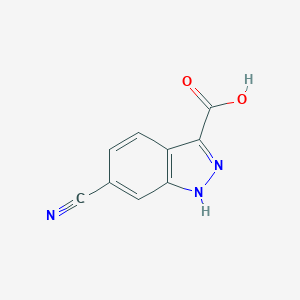

6-cyano-1H-indazole-3-carboxylic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBNYLSPDQSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444667 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-31-0 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 6-cyano-1H-indazole-3-carboxylic Acid

A direct synthesis for this compound is not extensively detailed in the literature, however, a plausible and efficient route can be extrapolated from established methods for analogous indazole-3-carboxylic acids. This approach typically involves the diazotization of a substituted anthranilic acid, followed by an intramolecular cyclization. For the target molecule, the logical starting material would be 2-amino-4-cyanobenzoic acid.

The proposed synthesis commences with the diazotization of 2-amino-4-cyanobenzoic acid. This reaction is generally carried out in an acidic medium, such as aqueous hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C) using sodium nitrite to generate the in situ diazonium salt. This intermediate is generally unstable and is immediately used in the subsequent cyclization step. The intramolecular cyclization would then proceed to form the this compound.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of indazole-3-carboxylic acid derivatives is crucial for achieving high yields and purity. Key parameters that are often manipulated include the choice of acid, solvent, temperature, and the equivalents of the diazotizing agent.

For the diazotization step, the concentration of the acid and the reaction temperature are critical. A higher acid concentration can sometimes lead to unwanted side reactions, while a temperature above 5 °C can cause the premature decomposition of the diazonium salt. The slow, portion-wise addition of sodium nitrite is also essential to maintain a controlled reaction rate and temperature.

In a related synthesis of 1H-indazole-3-carboxaldehyde from indole, the molar equivalents of sodium nitrite and hydrochloric acid were found to be critical for maximizing the yield. For instance, using 8 equivalents of NaNO₂ and 2.7 equivalents of HCl provided good yields. prepchem.com Lowering the amount of the nitrosating agent or significantly altering the pH was shown to decrease the product yield. prepchem.com The reaction temperature and duration are also optimized; in some cases, an initial low-temperature period is followed by gentle heating to drive the cyclization to completion. prepchem.com

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Acid | Hydrochloric Acid | Sulfuric Acid | Acetic Acid | Variation in reaction rate and by-product formation. |

| Temperature | 0 °C | 5 °C | 10 °C | Lower temperatures favor diazonium salt stability. |

| NaNO₂ (equiv.) | 1.1 | 1.5 | 2.0 | Excess may be needed to drive the reaction to completion. |

| Solvent | Water | Water/DMF | Acetic Acid | Co-solvents may improve the solubility of starting materials. |

Investigation of Mechanistic Pathways in Synthesis

The formation of the indazole ring from an anthranilic acid derivative via diazotization follows a well-established mechanistic pathway. The process is initiated by the nitrosation of the primary aromatic amine of 2-amino-4-cyanobenzoic acid by nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid.

The mechanism proceeds through the following key steps:

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which then gets further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

Diazotization: The amino group of the anthranilic acid derivative acts as a nucleophile and attacks the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of a stable aromatic diazonium salt.

Intramolecular Cyclization: The diazonium salt intermediate then undergoes an intramolecular cyclization. In this step, a nucleophilic attack from a suitable position on the benzene (B151609) ring onto the terminal nitrogen of the diazonium group would lead to the formation of the indazole ring. However, for the formation of the 3-carboxylic acid derivative, the cyclization mechanism involves the carboxyl group and is thought to proceed via a concerted loss of nitrogen gas and cyclization. A preliminary mechanistic study on a similar reaction suggests that the diazonium salt is a key intermediate in this process.

Synthesis of Indazole-3-Carboxylic Acid Derivatives: General Approaches

The 1H-indazole-3-carboxylic acid scaffold is a versatile platform for the synthesis of a wide array of derivatives. Various synthetic strategies have been developed to construct and functionalize this core structure.

Diazotization Reactions for 1H-Indazole-3-Carboxylic Acid Scaffold Construction

Diazotization is a cornerstone in the synthesis of the 1H-indazole-3-carboxylic acid core. A highly efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. This one-step process is lauded for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. The synthesis of the drugs granisetron and lonidamine has been successfully achieved using this protocol. sioc-journal.cn

The general applicability of this method allows for a wide range of substituents on the benzene ring, making it a powerful tool for generating diverse libraries of indazole-3-carboxylic acid derivatives.

Cyclization Strategies in Indazole Synthesis

Beyond the classical diazotization of anthranilic acids, other cyclization strategies have been developed to synthesize the indazole ring. One such method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. This approach can selectively produce different tautomeric forms of indazoles, including 1H-indazoles.

Another strategy is the intramolecular cyclization of picrylhydrazone into an indazole derivative. This method has been systematically studied, and the reaction conditions have been optimized. Furthermore, palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence is a two-step method for producing substituted 3-aminoindazoles from 2-bromobenzonitriles.

Table 2: Comparison of Cyclization Strategies for Indazole Synthesis

| Strategy | Starting Materials | Key Reagents/Conditions | Advantages |

| Diazotization/Cyclization | Anthranilic acid derivatives | NaNO₂, Acid | High efficiency, mild conditions, rapid. sioc-journal.cn |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | Access to various tautomers. |

| From Hydrazones | Picrylhydrazones | Optimized thermal conditions | Systematic and optimized. |

| Palladium-Catalyzed Cyclization | 2-Bromobenzonitriles | Pd catalyst, acid | Two-step, versatile for 3-aminoindazoles. |

Acylation and Esterification Procedures

The carboxylic acid group at the 3-position of the indazole ring is a prime site for derivatization through acylation and esterification reactions.

Esterification is commonly performed by reacting the indazole-3-carboxylic acid with an alcohol in the presence of an acid catalyst. For example, methyl indazole-3-carboxylate can be synthesized by heating a mixture of indazole-3-carboxylic acid in methanol with a catalytic amount of methanesulfonic acid. prepchem.com Another approach involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate in the presence of cesium fluoride to yield ethyl 1H-indazole-3-carboxylate. orgsyn.org

Acylation reactions are employed to form amides, which are prevalent in many biologically active indazole derivatives. The synthesis of 1H-indazole-3-carboxamides is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). derpharmachemica.com A variety of N-substituted indazole-3-carboxamides have been synthesized using this method and evaluated for their biological activities, such as PARP-1 inhibition. nih.gov A convergent two-step synthesis of 1-arylindazole-3-carboxamides has also been reported, starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by an intramolecular cyclization. unina.it

Derivatization Strategies for this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for its application in various fields of chemical and materials science. The primary points of modification include the indazole nitrogen, the carboxylic acid group, and the aromatic ring system.

Chemical Functionalization and Substituent Introduction

The functionalization of the this compound core can be achieved through various organic reactions. These transformations allow for the introduction of a wide array of substituents, which can significantly alter the molecule's properties. Key functionalization reactions include those targeting the indazole ring and the carboxylic acid group.

The indazole ring system is amenable to various substitution and coupling reactions. For instance, halogenation at the 5- or 6-positions can be a strategic step to introduce other functional groups through cross-coupling reactions. While direct halogenation of this compound is not extensively detailed in readily available literature, the functionalization of the broader indazole ring system has been reviewed. Halogenation reactions, in particular, serve as a gateway for further structural modifications using methods like metal-catalyzed cross-coupling reactions chim.it.

The carboxylic acid group itself can be a target for derivatization. For example, decarboxylative halogenation represents a method for the conversion of carboxylic acids to the corresponding organic halides by cleaving the carbon-carbon bond between the molecule's skeleton and the carboxylic group, with the concurrent liberation of carbon dioxide.

The following table provides illustrative examples of functionalization reactions that could be applied to the indazole core, based on general methodologies for indazole and carboxylic acid chemistry.

Table 1: Representative Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Indazole-3-carboxylate ester |

| Halogenation | Halogenating agent (e.g., SOCl₂) | Indazole-3-carbonyl chloride |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC) | Indazole-3-carboxamide |

| Decarboxylative Halogenation | Halogen source, Catalyst | 3-Halo-6-cyano-1H-indazole |

Synthesis of 6-Cyano-1H-indazole-3-carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound is a prominent derivatization strategy. This is typically achieved through the coupling of the carboxylic acid with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine to form an amide can be challenging due to the formation of a stable and unreactive ammonium carboxylate salt libretexts.org. To overcome this, coupling agents are often employed to activate the carboxylic acid.

A general and efficient procedure for the synthesis of 1H-indazole-3-carboxamide derivatives involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a base such as triethylamine (TEA) in a solvent like N,N-dimethylformamide (DMF) derpharmachemica.com. In this method, the carboxylic acid is activated by the coupling reagents, facilitating the nucleophilic attack of the amine to form the amide bond. This approach is versatile and allows for the synthesis of a wide array of N-substituted indazole-3-carboxamides by varying the amine component derpharmachemica.com.

While specific yields for a broad range of 6-cyano-1H-indazole-3-carboxamide derivatives are not compiled in a single source, patent literature discloses the synthesis of numerous such compounds, indicating the robustness of this synthetic approach. These derivatives often feature diverse substituents on the amide nitrogen, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties.

The following table showcases a variety of amine reactants that can be used in the synthesis of 6-cyano-1H-indazole-3-carboxamide derivatives, illustrating the chemical diversity that can be achieved.

Table 2: Examples of Amines for the Synthesis of 6-Cyano-1H-indazole-3-carboxamide Derivatives

| Amine Reactant | Resulting Amide Derivative Structure |

|---|---|

| Benzylamine | N-benzyl-6-cyano-1H-indazole-3-carboxamide |

| Aniline | N-phenyl-6-cyano-1H-indazole-3-carboxamide |

| Morpholine | (6-cyano-1H-indazol-3-yl)(morpholino)methanone |

| Piperidine | (6-cyano-1H-indazol-3-yl)(piperidin-1-yl)methanone |

| Cyclopropylamine | N-cyclopropyl-6-cyano-1H-indazole-3-carboxamide |

Formation of Coordination Compounds with Metal Ions

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of coordination compounds with various metal ions. The nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group can all act as Lewis bases, donating electron pairs to a central metal ion, which acts as a Lewis acid.

The formation of coordination compounds with indazole-3-carboxylic acid and divalent transition metal ions such as Co(II), Ni(II), Zn(II), Fe(II), and Mn(II) has been reported nih.gov. In these mononuclear coordination compounds, with the general formula [M(3-ind)₂(H₂O)₂], the indazole-3-carboxylate ligand coordinates to the metal center nih.gov. The coordination typically involves the nitrogen atom of the pyrazole (B372694) ring and one of the oxygen atoms of the carboxylate group, forming a chelate ring. The remaining coordination sites on the metal ion are usually occupied by solvent molecules, such as water nih.gov.

While the specific coordination chemistry of the 6-cyano derivative has not been as extensively explored, the presence of the cyano group at the 6-position could potentially influence the electronic properties of the indazole ring and might also participate in coordination, leading to the formation of polynuclear or framework structures. The synthesis of such coordination compounds is typically achieved by reacting a salt of the desired metal with the indazole carboxylic acid ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions to promote crystallization.

The study of coordination polymers based on the isomeric 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) has shown the formation of both one-dimensional double chains and three-dimensional networks mdpi.com. In these structures, the indazole-6-carboxylate ligand acts as a bridging ligand, coordinating to the metal ions through both the carboxylate group and the non-protonated nitrogen atom of the pyrazole ring mdpi.com. This suggests that this compound could also be a versatile ligand for the construction of metal-organic frameworks (MOFs) with potentially interesting structural and photoluminescent properties.

Table 3: Potential Metal Ions for Coordination with this compound

| Metal Ion | Potential Coordination Geometry | Resulting Compound Type |

|---|---|---|

| Zinc(II) | Tetrahedral or Octahedral | Mononuclear complex or Coordination polymer |

| Copper(II) | Square Planar or Octahedral | Mononuclear complex or Coordination polymer |

| Cobalt(II) | Tetrahedral or Octahedral | Mononuclear complex or Coordination polymer |

| Nickel(II) | Square Planar or Octahedral | Mononuclear complex or Coordination polymer |

| Cadmium(II) | Octahedral | Coordination polymer or Metal-Organic Framework |

Exploration of Structure Activity Relationships Sar and Structural Modifications

Design Principles for Modulating Biological Activities through Structural Variation

The biological activities of derivatives of 6-cyano-1H-indazole-3-carboxylic acid can be systematically modulated by applying key design principles centered on structural variation. The core strategy involves modifying three primary regions of the molecule: the N1 position of the indazole ring, the C3-carboxamide linkage, and the substituents on the bicyclic indazole core itself.

N1-Alkylation and Substitution: The N1 position of the indazole ring is a common site for modification to influence potency and selectivity. The introduction of various alkyl or benzyl groups can significantly alter the interaction of the molecule with its biological target. Optimized synthesis protocols that achieve selective N1-alkylation are crucial for developing these derivatives, as N1 versus N2 alkylation can lead to regioisomers with different biological profiles. researchgate.net

Amide Bond Modification: The carboxylic acid at the C3 position is typically converted into a carboxamide. The nature of the amine component of this amide is a critical determinant of activity. SAR studies have shown that the unique regiochemistry of the 3-carboxamide linker is essential for the biological activity in certain contexts, such as the inhibition of calcium influx. nih.gov For instance, the indazole-3-carboxamide isomer can be highly active, while its reverse amide counterpart may be completely inactive. nih.gov

These design principles are foundational to the rational design of novel indazole derivatives, allowing chemists to fine-tune their properties for specific therapeutic targets.

Impact of Substituents on Indazole Core Activity

The type and position of substituents on the indazole core have a profound effect on the molecule's biological activity. Systematic studies have explored substitutions at various positions (C4, C5, C6, and C7) to map out the SAR.

For a series of indazole arylsulfonamides developed as CCR4 antagonists, specific substitutions on the indazole ring were found to be critical for potency:

C4 Position: Methoxy- or hydroxyl-containing groups were identified as the more potent substituents at this position. acs.org

C5, C6, and C7 Positions: Only small groups were generally tolerated at these positions. Among these, analogues with substituents at the C6 position were preferred for maintaining high activity. acs.org The introduction of a cyano group at the C6 position, as in the parent compound, is an example of such a modification.

Halogenation: In the context of synthetic cannabinoids, halogen substitutions have been shown to modulate potency and efficacy. For example, replacing a bromine atom with a fluorine atom in certain tailed analogs resulted in increased potency and efficacy at both CB1 and CB2 receptors. researchgate.net

The following table summarizes the observed impact of substituents on the activity of various indazole-3-carboxamide derivatives based on published research.

| Position | Substituent Type | Impact on Activity | Target/Assay Context |

| C4 | Methoxy, Hydroxyl | Increased potency | CCR4 Antagonism acs.org |

| C5 | Large groups | Decreased potency | CCR4 Antagonism acs.org |

| C6 | Small groups | Generally preferred over C5, C7 | CCR4 Antagonism acs.org |

| N1 | meta-substituted benzyl groups | Increased potency | CCR4 Antagonism acs.org |

| N/A | Fluorine (vs. Bromine) | Increased potency and efficacy | Cannabinoid Receptors (CB1/CB2) researchgate.net |

Ligand Design and Rational Drug Discovery Approaches

Rational drug design is the inventive process of discovering new medications based on the knowledge of a biological target. uniroma1.it For derivatives of this compound, both ligand-based and structure-based design approaches are employed.

Ligand-Based Drug Design: In the absence of a 3D structure of the biological target, ligand-based methods are utilized. nih.gov This approach relies on studying the properties of molecules that are known to interact with the target of interest. nih.gov By analyzing the structure-activity relationships of a series of active indazole derivatives, a pharmacophore model can be developed. This model defines the essential structural and chemical features required for biological activity, guiding the design of new, potentially more potent analogs. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, often through techniques like X-ray crystallography, structure-based drug design can be applied. uniroma1.it This direct approach involves designing molecules that are complementary in shape and charge to the target's binding site. uniroma1.it For instance, the 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment in kinase inhibitors, and this knowledge can be used to rationally design new indazole derivatives that effectively fit into the ATP-binding pocket of target kinases. nih.gov

These computational and knowledge-based approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and resources spent on trial-and-error methods. researchgate.net

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional conformation and stereochemistry of drug molecules are critical factors that influence their interaction with biological targets.

Conformational Analysis: The indazole ring system is planar, but the substituents, particularly at the N1 and C3 positions, can adopt various conformations. The orientation of the C3-carboxamide group relative to the indazole core can be crucial. Crystal structure analysis of 1-methyl-1H-indazole-3-carboxylic acid reveals that the carboxyl group has a specific orientation relative to the heterocyclic ring. researchgate.netnih.govresearchgate.net In the solid state, molecules often form dimers through hydrogen bonds, which can provide insights into potential intermolecular interactions in a biological context. nih.govresearchgate.net Understanding the preferred low-energy conformations of flexible side chains is essential for designing ligands that can adopt the correct bioactive conformation to bind effectively to a receptor or enzyme active site.

Stereochemical Considerations: When chiral centers are introduced into the derivatives of this compound, the resulting stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities, potencies, and metabolic profiles. For example, in synthetic cannabinoid analogs derived from indazole-3-carboxylic acid, the stereochemistry of amino acid fragments attached to the carboxamide can greatly influence receptor binding and efficacy. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of stereoselective synthesis and characterization in the development of such compounds.

A thorough analysis of the conformational preferences and the biological evaluation of individual stereoisomers are therefore essential steps in the optimization of lead compounds derived from the this compound scaffold.

In-Depth Analysis of this compound Reveals Limited Publicly Available Pharmacological Data

Despite the growing interest in indazole derivatives for their therapeutic potential, a comprehensive pharmacological and biological activity profile for the specific compound this compound remains largely unavailable in the public domain. Extensive searches of scientific literature and databases have yielded minimal specific data on its anticancer and anti-inflammatory properties as outlined for this review.

The broader class of indazole-containing compounds has been the subject of numerous studies, demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory effects. These studies have investigated various substituted indazoles, exploring their mechanisms of action, which often involve the modulation of key cellular pathways implicated in cancer and inflammation. However, translating these general findings to the specific molecule of this compound is not scientifically feasible without direct experimental evidence.

This report aimed to provide a detailed examination of this compound, focusing on its anticancer and anti-inflammatory potential through a structured analysis of its in vitro and in vivo activities. The intended scope included a thorough investigation of its effects on cellular proliferation, cytotoxicity, cell cycle progression, apoptosis induction, and its impact on inflammatory mediators such as nitric oxide.

Unfortunately, the necessary data to populate these specific areas of inquiry for this compound are not present in the currently accessible scientific literature. Research focusing specifically on this compound, with published data on IC50 values against various cancer cell lines, detailed cell cycle analysis, apoptosis assays, and in vivo xenograft model methodologies, could not be identified. Similarly, specific studies detailing its efficacy in inhibiting nitric oxide production or other inflammatory markers are not publicly available.

While one patent document lists this compound, it does not provide the detailed pharmacological data required for a thorough scientific review as per the intended structure of this article.

Therefore, a comprehensive article on the pharmacological and biological activity of this compound, adhering to the specific and detailed outline requested, cannot be generated at this time. The absence of specific, publicly available research data prevents a scientifically accurate and informative discussion on this particular compound. Further research and publication of findings are necessary to elucidate the specific biological profile of this compound.

Pharmacological and Biological Activity Profiling

Assessment of Anti-inflammatory Efficacy

Evaluation in Macrophage Models

There is currently a lack of specific published research evaluating the direct effects of 6-cyano-1H-indazole-3-carboxylic acid on macrophage models. Studies on related indazole derivatives have explored anti-inflammatory properties, which often involve macrophage-mediated processes, but direct data for this specific compound is not available.

Pathways of Immunomodulation

Similarly, the specific pathways of immunomodulation for this compound have not been elucidated in the available scientific literature. While the broader class of indazoles has been investigated for effects on various signaling pathways involved in the immune response, this particular molecule's contribution remains uncharacterized.

Research into Neuroprotective Applications

No dedicated studies on the neuroprotective applications of this compound were identified. Research in this area for the indazole class often focuses on derivatives designed to interact with specific central nervous system targets, a level of investigation that does not appear to have been undertaken for this compound.

Studies on Antimicrobial and Antiparasitic Properties

While some indazole-3-carboxamide derivatives have been synthesized and evaluated for antimicrobial activity, there is no specific data available concerning the antimicrobial or antiparasitic properties of this compound itself.

Other Emerging Therapeutic Applications

The exploration of this compound for other therapeutic applications is not apparent in the current body of scientific literature. Its utility is consistently demonstrated as a foundational element for the synthesis of other target molecules.

Enzyme Modulation Research

There is a lack of specific research detailing the enzyme modulation capabilities of this compound.

Receptor Binding and Agonism/Antagonism Studies

Specific receptor binding profiles and any agonist or antagonist activity of this compound have not been publicly documented.

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation Studies

There is a notable absence of published studies specifically identifying and validating the biological targets of 6-cyano-1H-indazole-3-carboxylic acid. While indazole derivatives are known to interact with a range of biological targets, the specific proteins or enzymes that bind to this compound have not been characterized. Target identification is a critical first step in understanding the mechanism of action of a compound, and this foundational research has not been reported for this specific molecule. Consequently, there are no validation studies to confirm its engagement with any putative targets in cellular or in vivo models.

Kinase Inhibition Research

The indazole core is a common feature in many kinase inhibitors, and numerous indazole derivatives have been synthesized and evaluated for their ability to inhibit various kinases. nih.gov However, specific research detailing the kinase inhibition profile of this compound is not available. There are no public reports on its potency against a panel of kinases, its mode of inhibition (e.g., ATP-competitive), or its selectivity profile. Such studies are essential to determine if this compound functions as a kinase inhibitor and to identify which specific kinases it may target.

Protein-Ligand Interaction Analysis

Detailed analysis of the interaction between this compound and any specific protein target is not documented in the scientific literature. Structural biology techniques such as X-ray crystallography or NMR spectroscopy, which are used to elucidate the binding mode of a ligand within the active site of a protein, have not been reported for this compound. Similarly, computational modeling or molecular docking studies to predict its binding interactions are also not available.

Role in Gene Expression and Protein Regulation

There is no available data on the role of this compound in the regulation of gene expression or protein levels. Studies employing techniques such as transcriptomics (e.g., RNA-seq) or proteomics to assess global changes in gene and protein expression following treatment with this compound have not been reported. Such research would be crucial to uncover downstream effects and provide a broader understanding of its biological activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries, energies, and other properties. For compounds related to 6-cyano-1H-indazole-3-carboxylic acid, such as other indazole derivatives, DFT calculations with functionals like B3LYP are commonly employed to determine physicochemical properties. nih.govrsc.org

These studies can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. nih.govrsc.org The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations were used to identify the compounds with the largest HOMO-LUMO energy gaps, suggesting greater stability. researchgate.net Such analyses for this compound would provide valuable insights into its electronic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly important for understanding a molecule's response to light, including its absorption and emission spectra. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

For example, TD-DFT studies on dyes containing carboxylic acid and cyanoacrylic acid groups—functional groups present in this compound—have been used to investigate their electronic structure and photophysical properties for applications in dye-sensitized solar cells. researchgate.net Similar calculations for this compound would help in understanding its potential applications in materials science and photochemistry.

Molecular Docking and Dynamics Simulations for Target Engagement

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are invaluable tools. These methods predict how a molecule might bind to a biological target, such as a protein or enzyme, and the stability of that interaction.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is used to screen for potential drug candidates by predicting their binding affinity to a specific biological target. Studies on various indazole derivatives have used molecular docking to identify compounds with high binding energies to cancer-related proteins, suggesting their potential as therapeutic agents. rsc.orgresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the interaction to estimate its binding affinity.

Molecular Dynamics (MD) Simulations provide a more detailed view of the interaction between a ligand and its target over time. MD simulations can reveal the stability of the docked pose and the conformational changes that may occur upon binding. For derivatives of indazole-3-carboxylic acid, MD simulations have been used to confirm that the inhibitors remain in the binding region of the enzyme over the simulation time, providing confidence in the docking results. researchgate.net

In Silico Screening for Lead Discovery

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This method is faster and more cost-effective than traditional high-throughput screening.

The process typically involves:

Ligand-based virtual screening: This method uses the knowledge of known active molecules to identify others with similar properties.

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of potential ligands, as described in the molecular docking section.

Prediction of ADMET Properties (Methodological Focus)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models are used to assess the pharmacokinetic and toxicological profiles of a compound early in the discovery pipeline, helping to identify candidates with favorable drug-like properties.

Various computational tools and web-based platforms, such as ADMETlab and SwissADME, are available to predict a wide range of ADMET-related parameters. udhtu.edu.uanih.gov These predictions are based on the molecule's structure and physicochemical properties.

Key ADMET Parameters Predicted Computationally:

| Property Category | Predicted Parameters |

| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA), P-glycoprotein substrate/inhibitor, Skin permeability |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) |

| Metabolism | Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) |

| Excretion | Total clearance |

| Toxicity | AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity, Skin sensitization, Neurotoxicity |

For a molecule like this compound, these predictive models would provide initial estimates of its potential as a drug candidate, guiding further experimental validation. udhtu.edu.uafrontiersin.org

Calorimetric and Thermogravimetric Studies for Thermodynamic Properties

Calorimetry and thermogravimetry are experimental techniques used to measure the thermodynamic properties of a compound, such as its enthalpy of formation and thermal stability. These properties are crucial for understanding the energetics and safety profile of a chemical substance.

While specific data for this compound is not available, a study on the parent compound, 1H-indazole-3-carboxylic acid , provides valuable comparative data. researchgate.net In this study, isoperibolic calorimetry and thermogravimetry were used to determine the molar standard enthalpy of formation in the condensed and gas phases. researchgate.net

The experimental values for the parent compound provide a baseline for understanding the thermodynamic contributions of the indazole-3-carboxylic acid core. The addition of a cyano group at the 6-position would be expected to influence these values, and computational methods could be used to estimate the magnitude of this effect.

Preclinical Development Considerations and Translational Research

In Vitro and In Vivo Pharmacological Evaluation Strategies

The initial pharmacological evaluation of a compound like 6-cyano-1H-indazole-3-carboxylic acid involves a tiered approach, starting with high-throughput in vitro assays to determine its primary biological activity and selectivity.

In Vitro Strategies:

Target-Based Screening: If the compound is designed with a specific molecular target in mind (e.g., a protein kinase), the first step is to quantify its interaction with that target. This is typically done through biochemical assays, such as kinase inhibition assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). To understand its selectivity, the compound is often screened against a broad panel of related targets (e.g., a kinome panel).

Cell-Based Assays: Following biochemical validation, the compound's activity is assessed in a more biologically relevant context using cell-based assays. For potential anti-cancer agents, this includes evaluating antiproliferative activity against a panel of cancer cell lines to determine the half-maximal growth inhibitory concentration (GI50). researchgate.netrsc.org Other assays can measure specific cellular effects, such as the induction of apoptosis (programmed cell death), inhibition of cell migration, or changes in cell cycle progression. rsc.org For compounds targeting inflammatory pathways, cellular assays might measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in response to a stimulus. nih.govresearchgate.net

In Vivo Strategies: Once a compound demonstrates promising in vitro potency and selectivity, its efficacy is evaluated in living organisms.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Before full efficacy studies, preliminary animal studies are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is used to establish a PK/PD model, which helps predict the exposure levels required to achieve the desired therapeutic effect in vivo. oncodesign-services.com

Efficacy Models: The choice of in vivo model depends on the intended therapeutic application. For oncology, this often involves using immunodeficient mice bearing human tumor xenografts. mdpi.comrsc.org These models can demonstrate whether the compound can inhibit tumor growth in a living system. For inflammatory diseases, models such as carrageenan-induced paw edema in rats are used to assess anti-inflammatory activity. nih.govresearchgate.net

Table 1: Illustrative In Vitro Pharmacological Profiling Cascade

| Assay Type | Purpose | Key Endpoint(s) | Example |

|---|---|---|---|

| Biochemical Assay | Determine direct target engagement and potency | IC50 | Kinase inhibition assay against a specific target (e.g., EGFR, BRAF) |

| Selectivity Panel | Assess off-target activity | IC50 or % Inhibition | Screening against a panel of >300 kinases |

| Cellular Proliferation Assay | Evaluate effect on cancer cell growth | GI50 / IC50 | Testing against a panel of human cancer cell lines (e.g., NCI-60) |

| Cellular Mechanistic Assay | Confirm mechanism of action in cells | Target modulation, Apoptosis induction | Western blot for downstream target phosphorylation; Annexin V staining |

Methodologies for Toxicological Profiling

Toxicological profiling is performed in parallel with pharmacological evaluation to identify potential safety liabilities early in development. The modern approach follows the "3Rs" principle (Replacement, Reduction, and Refinement) by prioritizing in vitro and in silico methods to minimize animal testing. researchgate.net

In Vitro Cytotoxicity: The most basic assessment involves measuring the general toxicity of the compound to various cell lines, often comparing its cytotoxic concentration to its effective concentration to determine a therapeutic index. drugtargetreview.com

High-Throughput Screening Panels: A range of automated assays are used to screen for common toxicological liabilities. This includes assays for:

Cardiotoxicity: Often assessed by measuring the compound's ability to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias. drugtargetreview.com

Hepatotoxicity: Evaluated using cultured liver cells (e.g., HepG2) to screen for liver damage.

Genotoxicity: A battery of tests, such as the Ames test (for mutagenicity) and in vitro micronucleus assay, are used to assess the potential for the compound to damage DNA. nih.gov

New Approach Methodologies (NAMs): These include advanced in vitro models and computational approaches. Reporter gene assays, for instance, use engineered cell lines that express a fluorescent protein when a specific stress response pathway (like oxidative stress or DNA damage) is activated, providing mechanistic insight into a compound's toxicity. toxys.com

In Vivo Toxicology: If the compound progresses, its safety is evaluated in animal models (typically one rodent and one non-rodent species). Acute toxicity studies determine the effects of single high doses, while repeat-dose studies assess the effects of longer-term exposure. researchgate.net

Table 2: Example of a Tiered In Vitro Toxicology Screening Strategy

| Tier | Assay | Purpose |

|---|---|---|

| 1 (Early Screening) | In vitro cytotoxicity (e.g., HepG2, HEK293 cells) | Assess basal cytotoxicity and establish therapeutic index. |

| hERG inhibition assay | Early flag for potential cardiotoxicity. | |

| 2 (Lead Optimization) | CYP450 inhibition panel | Identify potential for drug-drug interactions. |

| In vitro micronucleus assay | Screen for chromosomal damage (genotoxicity). | |

| Cellular stress response panel (e.g., ToxProfiler) | Provide mechanistic insight into toxicity pathways. toxys.com | |

| 3 (Pre-nomination) | Extended hepatotoxicity assays (e.g., primary hepatocytes) | Confirm and characterize liver toxicity risk. |

Biomarker Identification and Validation in Disease Models

Biomarkers are crucial for translational research, serving as measurable indicators of a biological state or condition. In preclinical development, they are used to confirm that a drug is engaging its target and having the desired biological effect.

Target Engagement Biomarkers: These markers provide direct evidence that the compound is binding to its intended molecular target. For a kinase inhibitor, this could be a measurement of reduced phosphorylation of the kinase's direct downstream substrate.

Pharmacodynamic (PD) Biomarkers: PD markers demonstrate that the biological effect of target engagement is occurring. For an anti-cancer agent, this might involve measuring changes in levels of proteins associated with cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) within tumor tissue from a xenograft model. researchgate.net

Predictive Biomarkers: These markers can help identify which patient populations are most likely to respond to the drug. For example, if this compound were found to inhibit a kinase that is mutated in a specific cancer subtype, that mutation could serve as a predictive biomarker.

The identification and validation process involves analyzing tissues and fluids from in vitro cell cultures and in vivo animal models treated with the compound. researchgate.net Techniques like Western blotting, immunohistochemistry, and mass spectrometry are used to measure changes in protein and phosphoprotein levels.

Development of Preclinical Models for Therapeutic Assessment

The selection and development of appropriate preclinical models are critical for accurately assessing a compound's therapeutic potential. The goal is to use models that recapitulate key aspects of the human disease.

Cell Line-Derived Xenografts (CDX): This is a standard model where human cancer cells are implanted into immunodeficient mice. They are useful for initial efficacy testing but lack the complexity of human tumors. rsc.org

Patient-Derived Xenografts (PDX): In this model, tumor fragments from a human patient are directly implanted into mice. PDX models better preserve the genetic diversity and architecture of the original tumor and are considered more predictive of clinical outcomes.

Genetically Engineered Mouse Models (GEMMs): These models involve engineering mice to carry specific genetic mutations that cause them to develop a disease spontaneously, such as cancer. GEMMs are valuable for studying the drug's effect in the context of a functional immune system.

Disease-Specific Models: For non-oncology indications, specific models are used. For inflammatory diseases, this could include models of colitis or psoriasis, where the compound's ability to reduce inflammation and tissue damage is assessed. oncodesign-services.com For neurodegenerative diseases, preclinical models might involve animals genetically modified to express disease-causing proteins. nih.govnews-medical.net

Strategies for Improving Bioavailability and Metabolic Stability (Methodological Focus)

A compound's efficacy is highly dependent on its pharmacokinetic properties, specifically its bioavailability (the fraction of the dose that reaches systemic circulation) and metabolic stability (its resistance to being broken down by enzymes). The indazole-3-carboxylic acid scaffold presents specific challenges and opportunities for optimization.

Addressing Metabolic Liabilities: Aromatic rings, like the indazole core, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.gov Common strategies to block metabolism include:

Introducing Electron-Withdrawing Groups: The cyano group at the 6-position already serves this function, making the aromatic ring less electron-rich and thus less prone to oxidation.

Heterocycle Replacement: Replacing an electron-rich phenyl ring with an electron-deficient heterocycle (like a pyridine or pyrimidine) is a common "scaffold-hopping" strategy to improve metabolic stability. nih.gov

Blocking Metabolic "Soft Spots": If a specific position on the molecule is identified as a primary site of metabolism, it can be blocked by introducing atoms like fluorine or by incorporating it into a more stable ring structure. acs.org

Improving Bioavailability: The carboxylic acid group is highly polar and often ionized at physiological pH, which can limit its ability to cross cell membranes and may reduce oral bioavailability. Methodologies to address this include:

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that have more favorable physicochemical properties, such as a tetrazole. Tetrazoles can mimic the acidic proton of a carboxylic acid while being more lipophilic, potentially improving membrane permeability. drughunter.com

Prodrug Approach: The carboxylic acid can be temporarily masked with a chemical group (forming an ester, for example) that is cleaved off by enzymes in the body to release the active drug.

Modulating Physicochemical Properties: Medicinal chemists systematically modify the molecule to optimize properties like lipophilicity (logP/logD) and polarity (polar surface area) to find a balance that allows for sufficient solubility and membrane permeability. Fine-tuning these properties is crucial for achieving good oral absorption and distribution to the target tissue.

Table 3: Methodological Strategies to Enhance Metabolic Stability and Bioavailability

| Challenge | Strategy | Methodological Rationale | Example |

|---|---|---|---|

| Poor Metabolic Stability (Oxidative Metabolism) | Blocking Sites of Metabolism | Introduce groups (e.g., fluorine) at metabolically labile positions to prevent CYP450-mediated oxidation. | Replacing a C-H bond with a C-F bond. |

| Scaffold Hopping | Replace an electron-rich aromatic ring with an electron-deficient heterocycle to reduce susceptibility to oxidation. nih.gov | Replacing a phenyl group with a pyridine ring. | |

| Low Oral Bioavailability (Poor Permeability) | Bioisosteric Replacement | Replace a highly polar functional group (e.g., carboxylic acid) with a less polar, but still acidic, group to improve membrane permeability. drughunter.com | Replacing a carboxylic acid with a tetrazole. |

| Prodrug Strategy | Mask a polar group with a lipophilic moiety that is enzymatically cleaved in vivo to release the active compound. | Converting a carboxylic acid to a methyl ester. |

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of indazole derivatives has traditionally relied on methods that may involve harsh conditions or the use of hazardous reagents. researchgate.net The development of greener and more sustainable synthetic methodologies is a critical area for future research.

Current research in organic synthesis is increasingly focused on environmentally friendly approaches. acs.org For indazole derivatives, this includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. jchr.org

Ultrasound irradiation: Sonochemistry can enhance reaction rates and yields, often under milder conditions.

Green solvents: The use of water, ionic liquids, or other environmentally benign solvents can replace hazardous organic solvents. acs.org

Catalysis: The development of novel catalysts, including biocatalysts or reusable solid-supported catalysts, can improve efficiency and reduce waste. Copper- and palladium-catalyzed reactions have shown promise in the synthesis of indazole cores. nih.gov

A key research gap is the development of a highly efficient, scalable, and sustainable synthesis route specifically for 6-cyano-1H-indazole-3-carboxylic acid that minimizes waste and avoids the use of toxic materials.

Exploration of Combination Therapies

Indazole derivatives have shown significant promise as anticancer agents, often by targeting key cellular pathways. mdpi.com A burgeoning area of oncology research is the use of combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. researchgate.net

The exploration of combination therapies involving derivatives of this compound could be a fruitful area of investigation. Potential combination strategies include:

PARP Inhibitors: Given that some indazole derivatives function as PARP inhibitors, combining them with DNA-damaging agents like platinum-based chemotherapy could lead to synergistic effects in cancer cells with deficiencies in DNA repair pathways. acs.org

Targeted Therapies: Combining indazole-based kinase inhibitors with other targeted agents could inhibit multiple oncogenic signaling pathways simultaneously, potentially leading to more durable responses.

Immunotherapy: Investigating the potential of indazole derivatives to modulate the tumor microenvironment could open doors for combinations with immune checkpoint inhibitors.

A significant research gap is the lack of preclinical studies evaluating the synergistic or additive effects of this compound derivatives with existing anticancer drugs.

Application of Advanced Omics Technologies in Drug Discovery

The advent of advanced omics technologies—genomics, proteomics, and metabolomics—has revolutionized the field of drug discovery. nih.gov These technologies offer powerful tools to elucidate the mechanism of action, identify novel targets, and discover predictive biomarkers for indazole derivatives.

The application of omics in the context of this compound derivatives could involve:

Genomics: Identifying genetic markers that predict patient response or resistance to indazole-based therapies. For PARP inhibitors, genomic instability in normal cells is a consideration. nih.gov

Proteomics: Uncovering the protein interaction networks of these compounds to identify their primary targets and potential off-target effects.

Metabolomics: Studying the metabolic changes induced by these compounds in cells to better understand their downstream effects and mechanisms of action.

Currently, there is a scarcity of published research applying these comprehensive omics approaches to specifically study this compound and its derivatives.

Addressing Challenges in Translating Preclinical Findings to Clinical Studies

The transition from promising preclinical results to successful clinical application is a major hurdle in drug development. researchgate.net Many indazole-based drug candidates have failed in clinical trials despite strong preclinical data. jchr.org

Key challenges that need to be addressed for the clinical translation of derivatives of this compound include:

Pharmacokinetics and Bioavailability: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for ensuring adequate drug exposure at the target site.

Toxicity and Off-Target Effects: Thorough preclinical toxicology studies are necessary to identify and mitigate potential adverse effects. The vital role of many target kinases in normal physiological processes can lead to on-target toxicities. jchr.org

Predictive Preclinical Models: The use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and organoids, could better predict clinical efficacy.

A critical research gap is the lack of comprehensive preclinical data on the pharmacokinetics, long-term toxicity, and efficacy in advanced, clinically relevant models for derivatives of this compound.

Design of Next-Generation Indazole Derivatives with Enhanced Efficacy and Selectivity

The versatility of the indazole scaffold allows for extensive chemical modification to improve the pharmacological properties of derivative compounds. nih.gov Structure-activity relationship (SAR) studies are essential for the rational design of next-generation derivatives with enhanced potency and selectivity. researchgate.net

Future design strategies for derivatives of this compound should focus on:

Improving Target Binding: Utilizing computational modeling and structural biology to design molecules with higher affinity and specificity for their intended biological targets.

Reducing Off-Target Activity: Systematically modifying the chemical structure to minimize interactions with unintended targets, thereby reducing the potential for side effects.

The table below summarizes key considerations in the design of next-generation indazole derivatives.

| Design Strategy | Objective | Key Considerations |

| Structure-Activity Relationship (SAR) Studies | To identify key structural motifs responsible for biological activity and to guide the design of more potent and selective compounds. | Systematic modification of functional groups, exploration of different substitution patterns on the indazole ring. |

| Computational Modeling | To predict the binding affinity and mode of interaction with the target protein, facilitating the rational design of new derivatives. | Molecular docking, molecular dynamics simulations, and quantum mechanics calculations. |

| Fragment-Based Drug Design | To build potent inhibitors by identifying and linking small molecular fragments that bind to the target protein. | Screening of fragment libraries, structural biology (X-ray crystallography, NMR). |

| Pharmacophore Modeling | To define the essential three-dimensional arrangement of functional groups required for biological activity. | Identification of common features among active compounds, use as a template for virtual screening. |

A continuous research effort is needed to systematically explore the chemical space around the this compound scaffold to identify novel derivatives with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-cyano-1H-indazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazine derivatives with nitrile-containing precursors under reflux conditions, using catalysts like acetic acid or palladium-based systems. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures. Purity (>95%) should be verified via HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions (e.g., cyano at C6, carboxylic acid at C3).

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (carboxylic acid C=O).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H] ion for CHNO).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphatases) due to indazole derivatives' known roles in signaling pathways. Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) at 10–100 µM concentrations. Include positive controls (staurosporine for kinases) and validate hits in cell viability assays (MTT or CellTiter-Glo™) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to analyze single-crystal data. Key parameters:

- Space group determination (e.g., monoclinic P2/c).

- Hydrogen bonding between carboxylic acid groups and solvent molecules.

- Refinement of thermal displacement parameters for cyano and carboxyl moieties.

Validate with R-factors (<5%) and electron density maps .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodological Answer :

- Assay Conditions : Compare buffer pH, ATP concentrations, and temperature.

- Compound Stability : Test for degradation via LC-MS after incubation in assay buffers.

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Data Normalization : Include internal standards to control for plate-to-plate variability .

Q. What strategies are effective for designing derivatives with improved target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the cyano group (e.g., replace with halogens) or carboxylic acid (ester/amide prodrugs).

- Computational Docking : Use AutoDock Vina to predict binding modes in kinase ATP pockets.

- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with hinge regions).

Validate top candidates in isoform-specific kinase assays .

Q. How can high-throughput experimental phasing improve structural studies of protein-ligand complexes?

- Methodological Answer : Apply SHELXC/D/E pipelines for rapid phase determination in macromolecular crystallography. Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data. For ligand binding, perform difference Fourier analysis (|F| - |F| maps) to confirm occupancy .

Q. How to apply PICO/FINER frameworks to formulate research questions for preclinical studies?

- Methodological Answer :

- PICO : Define Population (e.g., cancer cell lines), Intervention (compound concentration/dose), Comparison (standard chemotherapeutics), Outcome (apoptosis markers).

- FINER : Ensure feasibility (in vitro → in vivo scalability), novelty (targeting underexplored kinases), and relevance (therapeutic potential in resistant cancers).

Example: "Does this compound (Intervention) inhibit Aurora kinase A (Outcome) in triple-negative breast cancer cells (Population) more effectively than Barasertib (Comparison)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.